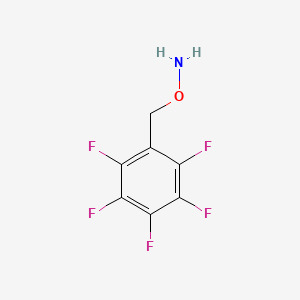

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

Descripción general

Descripción

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: is a chemical compound known for its utility in various analytical and synthetic applications. It is particularly valued for its role as a derivatization reagent, which enhances the detection and analysis of carbonyl-containing compounds through techniques such as gas chromatography and mass spectrometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine typically involves the reaction of pentafluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine primarily undergoes derivatization reactions with carbonyl compounds, forming oximes. This reaction is crucial for the detection and analysis of aldehydes and ketones .

Common Reagents and Conditions:

Reagents: Carbonyl compounds (aldehydes, ketones), this compound, organic solvents (methanol, ethanol), bases (sodium hydroxide).

Major Products: The primary products of these reactions are oximes, which are more stable and easier to analyze than the original carbonyl compounds .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Overview : O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine serves as a critical reagent in organic synthesis. It is primarily used for the formation of amines and hydroxylamines.

Applications :

- Formation of Oximes : The compound is widely employed to convert carbonyl compounds into their corresponding oximes, which are essential intermediates in organic synthesis.

- Reactivity : Due to its pentafluorobenzyl group, it exhibits enhanced reactivity compared to traditional hydroxylamines.

Case Study :

- In a study focused on the derivatization of keto-steroids for gas chromatography analysis, this compound was successfully utilized to prepare oximes that improved detection sensitivity and specificity in complex biological matrices .

Analytical Chemistry

Overview : The compound is integral in analytical techniques for detecting and quantifying carbonyl-containing compounds.

Applications :

- Gas Chromatography (GC) : It is used as a derivatization reagent to enhance the volatility and detectability of carbonyls.

- Mass Spectrometry (MS) : The oxime derivatives formed can be analyzed using mass spectrometry for precise quantification.

Data Table :

| Analytical Method | Application | Detection Limit |

|---|---|---|

| Gas Chromatography | Detection of aldehydes and ketones | 100 ng/mL |

| Mass Spectrometry | Quantification of carbonyl compounds | 70-250 ng/mL |

Drug Development

Overview : this compound plays a significant role in modifying drug molecules to enhance their efficacy and stability.

Applications :

- Modification of Drug Candidates : The compound's ability to form stable derivatives makes it useful in optimizing pharmacokinetic properties of drug candidates.

- Stability Studies : It aids in understanding the degradation pathways of pharmaceuticals under various conditions.

Material Science

Overview : In material science, this compound is utilized to develop advanced materials with specific functionalities.

Applications :

- Coatings and Polymers : It contributes to the synthesis of coatings that require specific chemical functionalities for enhanced performance.

- Fluorinated Materials : The incorporation of fluorine enhances chemical resistance and thermal stability.

Environmental Chemistry

Overview : The compound is instrumental in studying environmental pollutants and their degradation mechanisms.

Applications :

- Detection of Environmental Pollutants : It aids in the analysis of hazardous substances through derivatization techniques that improve detection limits.

- Degradation Studies : Researchers use it to understand the behavior and breakdown products of environmental contaminants.

Mecanismo De Acción

The mechanism by which o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine exerts its effects involves the formation of a stable oxime derivative with carbonyl compounds. This reaction enhances the stability and detectability of the carbonyl compounds, facilitating their analysis by chromatographic and spectrometric methods .

Comparación Con Compuestos Similares

- o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

- This compound acetate

Uniqueness: Compared to other derivatization reagents, this compound offers superior sensitivity and specificity for carbonyl compounds. Its pentafluorobenzyl group enhances the detectability of the derivatives by electron capture detection and mass spectrometry, making it a preferred choice in analytical applications .

Actividad Biológica

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a synthetic compound known for its utility in analytical chemistry, particularly in the derivatization of carbonyl compounds. Its biological activity has garnered attention due to its potential implications in various biochemical processes and environmental interactions. This article explores the biological activity of PFBHA, focusing on its mechanisms of action, applications in biochemistry, and relevant case studies.

PFBHA is characterized by its pentafluorobenzyl group, which enhances its reactivity and solubility. The compound's structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 201.1 g/mol

Mechanisms of Biological Activity

PFBHA exhibits several biological activities primarily through its interactions with aldehydes and ketones. These interactions are crucial for detoxifying harmful compounds in biological systems.

- Aldehyde Derivatization : PFBHA is widely used to form stable oxime derivatives from aldehydes and ketones, facilitating their detection and quantification in various matrices such as biological fluids and environmental samples . This property is particularly useful in assessing aldehyde toxicity and metabolism.

- Redox Activity : Hydroxylamines like PFBHA can act as reducing agents. They are involved in redox reactions that may influence metabolic pathways by modulating the levels of reactive oxygen species (ROS) and other metabolites .

- Inhibition of Enzymatic Activity : Some studies suggest that PFBHA can inhibit specific enzymatic activities related to nitrogen metabolism. For instance, it has been shown to affect the activity of ammonia-oxidizing bacteria (AOB), indicating a potential role in microbial ecology .

1. Aldehyde Detection

A study validated the use of PFBHA for determining formaldehyde and other aldehydes in water samples post-ozonation. The synthesis of PFBHA oxime derivatives showed yields exceeding 80%, demonstrating its effectiveness as a derivatization agent .

| Aldehyde | Detection Method | Yield (%) |

|---|---|---|

| Formaldehyde | GC-MS | 85 |

| Acetaldehyde | LC-UV | 82 |

| Glyoxal | GC-ECD | 80 |

2. Impact on Nitrosomonas europaea

Research involving Nitrosomonas europaea indicated that hydroxylamine addition could benefit ammonia oxidation beyond mere monochloramine removal. This suggests that PFBHA may enhance microbial activity under specific conditions .

3. Hydroxylamine as an Antioxidant

PFBHA's redox properties have led to investigations into its antioxidant capabilities. Hydroxylamines are known to scavenge free radicals, potentially mitigating oxidative stress in biological systems .

Applications in Analytical Chemistry

PFBHA's role extends beyond biological activity; it is extensively utilized in analytical methodologies:

- Derivatization Agent : Used for the derivatization of carbonyl compounds to enhance detection limits in gas chromatography (GC) and liquid chromatography (LC).

- Environmental Monitoring : Applied in assessing pollutants through the detection of carbonyls in environmental samples.

Propiedades

IUPAC Name |

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h1,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOISMTPJFYEVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276254 | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72915-12-9 | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.